

Ethyl 5-bromobenzofuran-2-carboxylate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Ethyl 5-bromobenzofuran-2-carboxylate*

Cat. No.: B1581035

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 5-bromobenzofuran-2-carboxylate** for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of **Ethyl 5-bromobenzofuran-2-carboxylate**, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, reactivity, and applications, grounding all information in authoritative scientific data. Our focus is on not just the "what" but the "why," offering insights into the causality behind its synthetic pathways and its functional significance in modern chemical and pharmaceutical research.

Core Chemical Identity and Physicochemical Properties

Ethyl 5-bromobenzofuran-2-carboxylate is a substituted benzofuran derivative. The benzofuran motif, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.^[1] The presence of a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position makes this molecule a versatile intermediate for further chemical modification.^[1]

The compound's structure has been elucidated and confirmed through various analytical techniques, including X-ray crystallography, which reveals an approximately planar molecule.^[2]

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source(s)
IUPAC Name	ethyl 5-bromo-1-benzofuran-2-carboxylate	[1][3]
CAS Number	84102-69-2	[1][3]
Molecular Formula	C ₁₁ H ₉ BrO ₃	[1][3][4]
Molecular Weight	269.09 g/mol	[1][3]
Canonical SMILES	CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br	[1][4]
InChI Key	XLJWAHXKBCDQNP-UHFFFAOYSA-N	[1][3]

Table 2: Physicochemical Data

Property	Value	Source(s)
Physical Form	Solid, Powder	[5]
Melting Point	69-72 °C	
Boiling Point	328.3 ± 22.0 °C at 760 mmHg	
Purity	Typically ≥97-98%	[5]
Storage	Store at room temperature or 2-8°C, sealed in a dry place.	[6]

Synthesis and Mechanistic Insights

The synthesis of **Ethyl 5-bromobenzofuran-2-carboxylate** can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and yield. A prevalent and efficient method involves the reaction of 5-bromosalicylaldehyde with an ethyl haloacetate derivative.[2][7] This approach leverages a

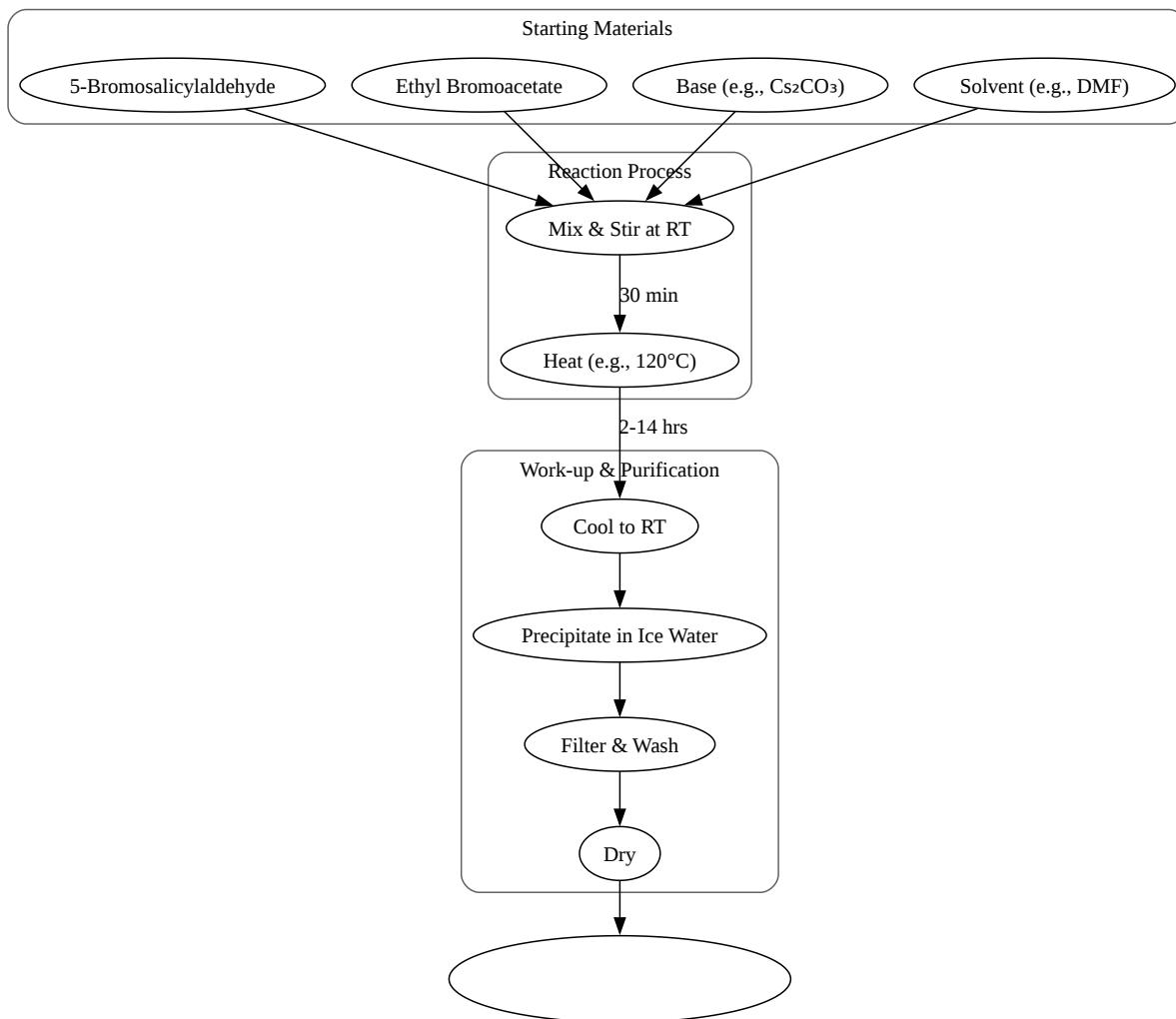
tandem reaction sequence involving an initial O-alkylation (Williamson ether synthesis) followed by an intramolecular condensation/cyclization.

Representative Synthetic Protocol

This protocol is based on a common synthetic route starting from 5-bromosalicylaldehyde and ethyl bromoacetate.[\[7\]](#)

Objective: To synthesize **Ethyl 5-bromobenzofuran-2-carboxylate**.

Materials:


- 5-Bromosalicylaldehyde
- Ethyl bromoacetate
- Cesium Carbonate (Cs_2CO_3) or Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF) or 2-Butanone (MEK)
- Ice water
- Ethyl ether (for extraction, if needed)

Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 eq.) and a base such as cesium carbonate (1.0 eq.) or potassium carbonate (2.0 eq.) in a suitable solvent like DMF or 2-butanone.[\[2\]](#)[\[7\]](#)
- Addition of Reagent: Stir the mixture well. Slowly add ethyl bromoacetate (2.0 eq.) to the reaction mixture at room temperature.[\[7\]](#)
- Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then increase the temperature to 120 °C (for DMF) or reflux (for 2-butanone) for 2-14 hours.[\[2\]](#)[\[7\]](#) The causality here is that the initial O-alkylation of the phenolic hydroxyl group by ethyl bromoacetate is followed by a base-mediated intramolecular aldol-type condensation, where the newly

formed enolate attacks the aldehyde carbonyl group. The subsequent dehydration leads to the formation of the furan ring.

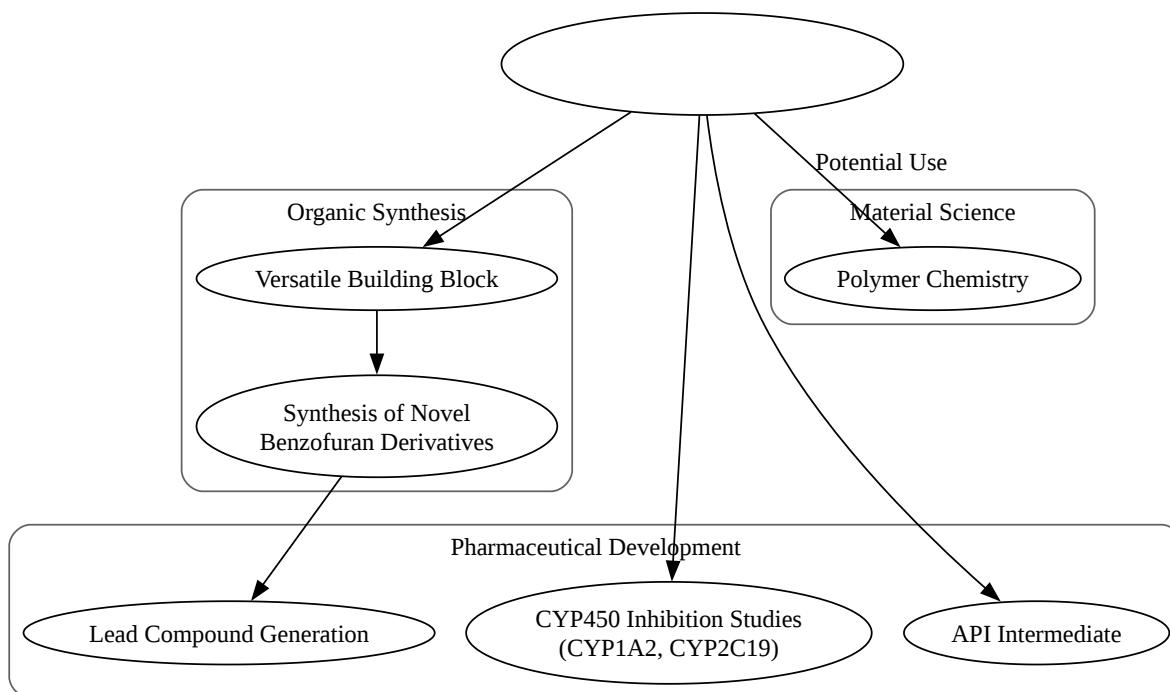
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice water and stir vigorously for 30 minutes to precipitate the product. [\[7\]](#)
- Purification: Collect the precipitate by filtration. Wash the filter cake with water and dry to obtain the crude product.[\[7\]](#) Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[\[2\]](#)

[Click to download full resolution via product page](#)

Chemical Reactivity and Applications in Drug Development

Ethyl 5-bromobenzofuran-2-carboxylate is a valuable building block primarily due to its reactive sites, which allow for diverse chemical transformations.[\[1\]](#)

- Nucleophilic Aromatic Substitution: The bromine atom at the 5-position is susceptible to replacement by various nucleophiles, often facilitated by transition metal catalysis (e.g., Suzuki, Buchwald-Hartwig couplings). This allows for the introduction of a wide range of functional groups, crucial for structure-activity relationship (SAR) studies.
- Ester Group Manipulation: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. It can also be reduced to an alcohol.
- Cyclization Reactions: The benzofuran core can participate in cyclization reactions to form more complex polycyclic systems of interest in medicinal chemistry.[\[1\]](#)


Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs).[\[1\]](#)[\[5\]](#) Its derivatives are explored for various therapeutic areas. Benzofuran-containing molecules are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[\[1\]](#)

Inhibition of Cytochrome P450 Enzymes

A significant finding is the ability of **Ethyl 5-bromobenzofuran-2-carboxylate** to inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19.[\[1\]](#) These enzymes are central to drug metabolism in the body.

- Expertise Insight: The inhibition of specific CYP enzymes is a double-edged sword in drug development. While it can lead to undesirable drug-drug interactions, it can also be exploited therapeutically. For instance, a CYP inhibitor can be co-administered with another drug to boost the latter's plasma concentration and therapeutic effect (a "booster" strategy). This property makes the compound a valuable tool for pharmacology and toxicology studies.[\[1\]](#)

[Click to download full resolution via product page](#)

Spectroscopic and Structural Characterization

Confirmation of the structure and purity of **Ethyl 5-bromobenzofuran-2-carboxylate** relies on standard analytical techniques.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectroscopy is a primary tool for structural confirmation. A representative spectrum in CDCl_3 shows characteristic signals: a triplet around 1.34 ppm and a quartet around 4.35 ppm for the ethyl group protons, and a multiplet and doublet between 7.39-7.71 ppm for the aromatic protons on the benzofuran ring system.
[7]

- Mass Spectrometry (MS): The molecular weight is confirmed by MS, with a predicted monoisotopic mass of 267.9735 Da.[3][4]
- X-ray Crystallography: Single-crystal X-ray diffraction has provided definitive structural proof, detailing bond lengths and angles and confirming the planarity of the benzofuran ring system.[2] The crystal system is monoclinic.[2]

Safety and Handling

As a laboratory chemical, proper handling of **Ethyl 5-bromobenzofuran-2-carboxylate** is essential. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Precautionary Statements	Source(s)
	Warning	<p>H302: Harmful if swallowed.</p> <p>H312: Harmful in contact with skin.</p> <p>H315: Causes skin irritation.</p> <p>H319: Causes serious eye irritation.</p> <p>H332: Harmful if inhaled.</p> <p>H335: May cause respiratory irritation.</p>	<p>P261: Avoid breathing dust/fume/gas/mist/vapors/spray.</p> <p>P280: Wear protective gloves/protective clothing/eye protection/face protection.</p> <p>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.</p> <p>P337+P313: Remove contact lenses, if present and easy to do.</p> <p>P391: Continue rinsing.</p>	[3]

Handling Recommendations:

- Use only in a well-ventilated area, preferably in a fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a dry, cool place.

Conclusion

Ethyl 5-bromobenzofuran-2-carboxylate is more than a simple chemical reagent; it is a strategically functionalized molecule that serves as a cornerstone for innovation in medicinal chemistry and organic synthesis. Its defined structure, well-understood synthetic pathways, and versatile reactivity make it an indispensable tool for developing novel therapeutics and complex molecular architectures. The insights into its biological activity as a CYP450 inhibitor further underscore its importance in pharmacological research. Adherence to strict safety protocols is mandatory when handling this compound to ensure a safe and effective research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy Ethyl 5-bromobenzofuran-2-carboxylate | 84102-69-2 [smolecule.com]
2. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
3. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. PubChemLite - Ethyl (5-bromobenzofuran)-2-carboxylate (C11H9BrO3) [pubchemlite.lcsb.uni.lu]
5. indiamart.com [indiamart.com]

- 6. 84102-69-2|Ethyl (5-bromobenzofuran)-2-carboxylate|BLD Pharm [bldpharm.com]
- 7. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Ethyl 5-bromobenzofuran-2-carboxylate chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581035#ethyl-5-bromobenzofuran-2-carboxylate-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com